molecular formula C13H18N2O B1319848 N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide CAS No. 926227-21-6

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide

Cat. No.: B1319848
CAS No.: 926227-21-6
M. Wt: 218.29 g/mol
InChI Key: MFMKLLUADPTKCW-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding Studies

Research by Kubicki, Bassyouni, and Codding (2000) explored the hydrogen bonding in anticonvulsant enaminones, including compounds similar to N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide. They found that these compounds form infinite chains of molecules through intermolecular N–H⋯OC hydrogen bonds, providing insights into their structural characteristics (Kubicki, Bassyouni, & Codding, 2000).

Antimitogenic Activity in Cyclosporin A Analogs

Rich et al. (1986) synthesized analogs of Cyclosporin A (CSA), modifying specific amino acids to assess their antimitogenic activity. This study contributes to understanding how modifications in molecular structures similar to this compound can influence biological activity, especially in immunosuppressive and antimitogenic contexts (Rich, Dhaon, Dunlap, & Miller, 1986).

Novel Enaminones with Antibacterial Activity

Cindrić et al. (2018) reported the synthesis of novel enaminones with mild antibacterial activity. Their study provides insight into the potential antimicrobial applications of compounds structurally related to this compound (Cindrić et al., 2018).

Histone Deacetylase Inhibition for Cancer Treatment

Zhou et al. (2008) discussed the design and biological evaluation of a compound structurally related to this compound, highlighting its role as a histone deacetylase inhibitor and its potential as an anticancer drug (Zhou et al., 2008).

Synthesis and Anticonvulsant Activity

Bailleux et al. (1994) explored the synthesis and anticonvulsant properties of N-phenylphthalimides, including compounds structurally related to this compound. This research contributes to understanding the therapeutic potential of such compounds in epilepsy treatment (Bailleux, Vallée, Nuyts, & Vamecq, 1994).

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKLLUADPTKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588302
Record name N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926227-21-6
Record name N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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